![molecular formula C14H28N2O3 B12313517 (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸: は、アミノ基、メチル基、ヘキサン酸骨格を含む独特の構造を持つ、複雑な有機化合物です。
準備方法
合成経路と反応条件: (3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸の合成は、一般的に容易に入手可能な前駆体から始まる複数段階の反応を含みます。一般的な方法の1つは、官能基の保護、続いてカップリング反応によるアミド結合の形成です。反応条件には、アミド結合の形成を促進するためにEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用することがよくあります。
工業生産方法: 工業的な環境では、この化合物の生産には、高収率と高純度を確保するために、自動反応器と最適化された反応条件を使用した大規模合成が用いられます。プロセスには、溶媒抽出、結晶化、クロマトグラフィー技術による精製などのステップが含まれる場合があります。
化学反応解析
反応の種類:
酸化: この化合物は、特にアミノ基で酸化反応を起こす可能性があり、対応する酸化物またはイミンが生成されます。
還元: 還元反応は、ヘキサン酸部分のカルボニル基を標的にして、アルコールに変換できます。
置換: アミノ基は、適切な条件下で他の求核剤と置き換えることができる求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)または過マンガン酸カリウム(KMnO₄)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)は、一般的な還元剤です。
置換: 塩化チオニル(SOCl₂)などのハロゲン化剤は、置換反応を促進できます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はイミンを生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究における用途
化学: 化学において、(3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸は、より複雑な分子の合成のための構成ブロックとして使用されます。その独特の構造により、さまざまな化学反応とメカニズムを探索できます。
生物学: 生物学的研究では、タンパク質と安定なアミド結合を形成する能力があるため、タンパク質-リガンド相互作用を研究するために、この化合物を使用できます。また、酵素触媒作用と基質特異性を研究するためのモデル化合物としても役立ちます。
医学: 医学では、この化合物の潜在的な治療的性質に興味があります。特に、特定の生物学的標的に相互作用できる分子を設計する際に、創薬におけるその役割が調査される可能性があります。
工業: 工業用途では、(3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸は、特殊化学薬品や材料の生産に使用できます。その独特の性質により、さまざまな製造プロセスに適しています。
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group in the hexanoic acid moiety, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable amide bonds with proteins. It can also serve as a model compound for studying enzyme catalysis and substrate specificity.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
(3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、水素結合、疎水性相互作用、ファンデルワールス力でこれらの標的に結合できます。この結合は、標的の活性を調節して、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、酵素阻害、または活性化が含まれる可能性があり、これは特定の標的と状況によって異なります。
類似化合物の比較
類似化合物:
- (3S)-3-[(2-アミノ-3-メチルブタナミド)メチル]-5-メチルヘキサン酸
- (3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-4-メチルヘキサン酸
- (3S)-3-[(2-アミノ-2-メチルペンタナミド)メチル]-5-メチルヘキサン酸
比較: これらの類似化合物と比較して、(3S)-3-[(2-アミノ-3-メチルペンタナミド)メチル]-5-メチルヘキサン酸は、官能基と立体化学の特定の配置のために独特です。この独自性により、反応性、結合親和性、生物学的活性が異なり、さまざまな研究用途に貴重な化合物になります。
類似化合物との比較
- (3S)-3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
- (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-4-methylhexanoic acid
- (3S)-3-[(2-Amino-2-methylpentanamido)methyl]-5-methylhexanoic acid
Comparison: Compared to these similar compounds, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is unique due to its specific arrangement of functional groups and stereochemistry. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H28N2O3 |
|---|---|
分子量 |
272.38 g/mol |
IUPAC名 |
(3S)-3-[[(2-amino-3-methylpentanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-5-10(4)13(15)14(19)16-8-11(6-9(2)3)7-12(17)18/h9-11,13H,5-8,15H2,1-4H3,(H,16,19)(H,17,18)/t10?,11-,13?/m0/s1 |
InChIキー |
RKXTZRUEBBDKMD-AKJDGMEZSA-N |
異性体SMILES |
CCC(C)C(C(=O)NC[C@@H](CC(C)C)CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NCC(CC(C)C)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
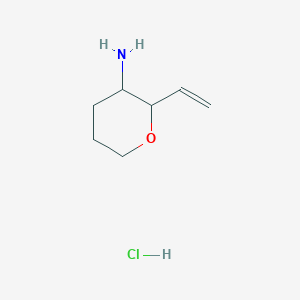
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

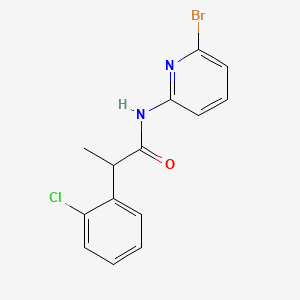
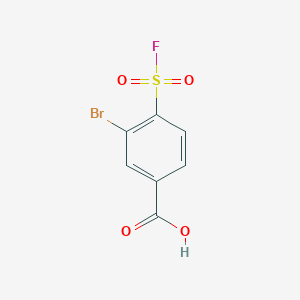
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
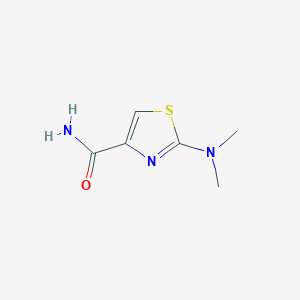
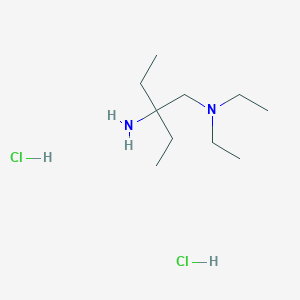
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)


